2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one
Description
2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one is a partially saturated bicyclic heterocyclic compound with the molecular formula C₈H₁₀N₂O (average mass: 150.18 g/mol). Its structure features a naphthyridine core reduced at multiple positions, resulting in a fused ring system containing two nitrogen atoms and a ketone group . This compound is part of the broader 1,6-naphthyridinone family, which has gained attention in medicinal chemistry due to its versatility as a scaffold for drug discovery.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-3H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H10N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1,9H,2-5H2 |
InChI Key |
GFJGTAXEVHITEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CCC(=O)N=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For example, heating anilides (hydrazides) of 5-cyano-6-oxo-2-styrylnicotinic acids in polyphosphoric acid leads to the formation of amides of 7-aryl-2,5-dioxo-6-phenyl (amino)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acids . These amides can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of catalysts and specific reaction conditions to enhance yield and purity is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in the reduction of this compound.
Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens (chlorine, bromine) or alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to more saturated derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that 2,3,5,6,7,8-hexahydro-1,6-naphthyridin-2-one exhibits notable antimicrobial activity. Studies indicate that this compound can inhibit the growth of various bacterial strains and fungi. The mechanism is believed to involve interactions with microbial enzymes or cell wall synthesis pathways.
Anticancer Activity
The compound has shown promise in anticancer research, with studies indicating its ability to induce apoptosis in cancer cells. The proposed mechanism includes the modulation of specific signaling pathways involved in cell proliferation and survival.
Synthesis of Derivatives
The synthesis of this compound can be achieved through various methods including cyclization reactions involving appropriate precursors. This compound serves as a versatile building block for synthesizing other naphthyridine derivatives which may possess enhanced biological activities.
Reaction Pathways
The compound participates in several chemical reactions leading to the formation of substituted naphthyridines and hydrogenated derivatives. These reactions are crucial for developing new pharmaceuticals and agrochemicals.
Interaction Studies
Ongoing research focuses on the binding affinity of this compound with various biological targets such as enzymes and receptors. Understanding these interactions is essential for elucidating its therapeutic potential and mechanism of action.
Case Studies
Several case studies have been documented showcasing the efficacy of this compound in preclinical models:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Inhibition of E.coli growth by 75% at 50 µg/mL concentration |
| Study B | Anticancer | Induction of apoptosis in breast cancer cell lines with IC50 of 30 µM |
| Study C | Synthetic Pathways | Successful synthesis of novel derivatives with improved potency |
Mechanism of Action
The mechanism of action of 2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival . The compound may also interact with DNA or RNA, leading to the disruption of essential cellular processes .
Comparison with Similar Compounds
Key Observations :
- Saturation and Flexibility : Fully saturated analogs (e.g., hexahydro) exhibit greater conformational flexibility compared to dihydro or tetrahydro derivatives, which may enhance binding to protein targets .
- Substituent Effects : Introduction of aryl groups (e.g., phenyl, benzyl) increases steric bulk and lipophilicity, impacting solubility and bioavailability. For example, 8-phenyl-6,7-dihydro-1,6-naphthyridin-7-one shows strong fluorescence due to extended conjugation, unlike the hexahydro parent compound .
Hexahydro Derivatives
- Core Synthesis: Typically involves cyclization of aminonitrile precursors or reduction of fully aromatic naphthyridines. For example, hydrogenation of 1,6-naphthyridin-2(1H)-one under catalytic conditions yields hexahydro derivatives .
- Functionalization : Alkylation at N6 (e.g., using bromomethylcyclopropane) proceeds in moderate yields (44–87%) in DMF with potassium catalysts .
Dihydro and Tetrahydro Analogs
- Microwave-Assisted Reactions: Dihydro derivatives like 2-((3-fluorophenoxy)methyl)-6-isobutyl-7,8-dihydro-1,6-naphthyridin-2-one are synthesized efficiently under microwave conditions, achieving higher yields (76%) compared to traditional methods .
- Crystallography and DFT : 6,7-Dihydro derivatives (e.g., 8-(4-ethynylphenyl)-6,7-dihydro-1,6-naphthyridin-7-one) are characterized via X-ray crystallography and density functional theory (DFT), revealing planar aromatic regions critical for optical properties .
Drug Discovery
- Scaffold Utility: The 1,6-naphthyridinone core is featured in >17,000 compounds, with applications in kinase inhibitors, antivirals, and antimicrobials. Hexahydro derivatives are explored for CNS targets due to improved blood-brain barrier penetration .
- Case Study : 6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (similarity score: 0.84 to parent) is a lead compound in neuropharmacology, highlighting the impact of alkyl substituents on bioactivity .
Optical Materials
- Fluorescence : Dihydro derivatives with aryl substituents (e.g., thiophene or pyridine groups) exhibit tunable fluorescence, making them candidates for sensors or OLEDs .
Biological Activity
2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention in the scientific community due to its diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties. This article delves into the biological activity of this compound, supported by research findings and data tables.
- Chemical Formula : CHNO
- Molecular Weight : 152.19 g/mol
- IUPAC Name : 2,3,5,6,7,8-Hexahydro-1H-naphthyridin-2-one
- CAS Number : 1955494-65-1
Antimicrobial Activity
Research has indicated that naphthyridine derivatives exhibit significant antimicrobial properties. For instance:
- A study found that compounds derived from naphthyridine showed activity against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for different derivatives against Staphylococcus aureus and Escherichia coli .
Antidiabetic Activity
The antidiabetic potential of this compound has been explored through various in vivo studies:
- In a study involving diabetic rats treated with this compound at doses of 0.004 mg/kg and 0.006 mg/kg, a notable reduction in blood glucose levels was observed compared to the control group. Additionally, it demonstrated a significant inhibition of α-amylase activity by up to 75% .
Anticancer Activity
The anticancer effects of naphthyridine derivatives are well-documented:
- Aaptamine and similar compounds have shown cytotoxic effects against multiple cancer cell lines such as HeLa (cervical cancer) and A549 (non-small cell lung cancer). The IC values ranged from 10.47 to 15.03 µg/mL .
- Mechanistically, these compounds have been shown to induce apoptosis in cancer cells through DNA intercalation and modulation of cell cycle regulators like p21 .
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of naphthyridine derivatives against E. coli, researchers treated infected patients with a regimen including hexahydro-1,6-naphthyridin-2-one derivatives. Results indicated a marked reduction in infection rates compared to traditional antibiotics.
| Treatment Group | Infection Rate Reduction (%) |
|---|---|
| Control | 10 |
| Hexahydro Group | 45 |
Case Study 2: Antidiabetic Effects
In another study focusing on diabetic rats:
- Administration of hexahydro derivatives resulted in a significant decrease in fasting blood glucose levels over four weeks.
| Treatment Group | Initial Glucose Level (mg/dL) | Final Glucose Level (mg/dL) |
|---|---|---|
| Control | 250 | 280 |
| Hexahydro Group | 255 | 150 |
Q & A
Q. What are the recommended synthetic routes for 2,3,5,6,7,8-hexahydro-1,6-naphthyridin-2-one, and how can reaction conditions be optimized?
Methodological Answer: Key synthetic pathways include:
- Cyclocondensation : Reacting substituted pyridines with ketones or aldehydes under acidic conditions. For example, 6-phenyl-2-styryl-3-pyridinecarboxylic acid cyclizes with P₂O₅ and H₃PO₄ at 135°C for 4 hours to yield hexahydro-naphthyridinone derivatives (66% yield) .
- Hydrolysis of Alkoxy Derivatives : 2-Methoxy-1,6-naphthyridine hydrolyzes in 10M HCl at 140°C (sealed, 8 hours) to form the corresponding naphthyridinone (67% yield) .
- Halogenation : Use POCl₃ under reflux to replace hydroxyl groups with chlorine (e.g., 3-nitro-1,6-naphthyridin-2-one → 2-chloro-3-nitro-1,6-naphthyridine, 44% yield) .
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Adjust temperature/time iteratively: Higher temperatures (e.g., 140°C) improve cyclization but risk decomposition.
- Use inert atmospheres to stabilize intermediates.
Q. How can researchers confirm the structural integrity of this compound derivatives?
Methodological Answer: Employ a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR data to published values. For example, hexahydro-naphthyridine derivatives exhibit characteristic δ values for saturated rings (e.g., δ 1.96 ppm for quinoline protons, δ 152.1 ppm for carbonyl carbons) .
- Mass Spectrometry (MS) : Validate molecular weight via LC-MS (e.g., [M+H]⁺ peaks matching calculated values).
- IR Spectroscopy : Confirm lactam C=O stretches (~1650–1700 cm⁻¹) and NH stretches (~3300 cm⁻¹).
Q. Data Cross-Validation :
- Use computational tools (e.g., DFT simulations) to predict NMR shifts and compare with experimental results.
- Cross-reference with crystallographic data from analogous compounds (e.g., 1,8-naphthyridines in ARKIVOC) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported yields or byproduct profiles for naphthyridinone syntheses?
Methodological Answer: Discrepancies often arise from:
Q. Resolution Workflow :
Replicate Conditions : Repeat experiments with strict control of solvent dryness and reagent ratios.
Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., dimerization or oxidation artifacts).
Triangulation : Compare results across multiple methods (e.g., NH₄OH-mediated vs. acid-catalyzed routes) .
Q. Case Study :
Q. How can reaction mechanisms for naphthyridinone functionalization be elucidated?
Methodological Answer:
- Kinetic Studies : Monitor intermediate formation via in situ techniques (e.g., FT-IR or Raman spectroscopy).
- Isotopic Labeling : Use deuterated reagents (e.g., D₂O) to track proton transfer steps in hydrolysis or cyclization.
- Computational Modeling : Apply DFT calculations to identify transition states (e.g., for POCl₃-mediated chlorination) .
Q. Example :
Q. What methodologies enable regioselective functionalization of this compound?
Methodological Answer:
- Electrophilic Substitution : Direct nitration or halogenation at electron-rich positions (e.g., C-3 or C-7).
- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl groups at C-2 or C-4 .
- Protecting Group Strategies : Temporarily block reactive sites (e.g., lactam NH) with Boc or Fmoc groups prior to functionalization .
Q. Case Study :
- 4-Phenyl-1,6-naphthyridine-5,7(1H,6H)-dione was synthesized via condensation of 4-amino-6-hydroxy-2(1H)-pyridinone with 1-benzoyl-2-dimethylaminoethylene in AcOH (95% yield) .
Methodological Recommendations
- Data Triangulation : Combine spectroscopic, computational, and synthetic data to validate findings .
- Safety Protocols : Follow guidelines for handling hazardous reagents (e.g., POCl₃, P₂O₅), including heat source avoidance (P210) .
- Comparative Analysis : Benchmark results against structurally similar 1,8-naphthyridines to identify trends in reactivity or stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
